

# Purine phosphoribosyltransferase-IN-1 discovery and synthesis

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## Compound of Interest

Compound Name: *Purine phosphoribosyltransferase-IN-1*

Cat. No.: *B15559330*

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An in-depth guide to the discovery and synthesis of inhibitors for Purine Phosphoribosyltransferases (PRTs) for researchers, scientists, and drug development professionals.

## Introduction

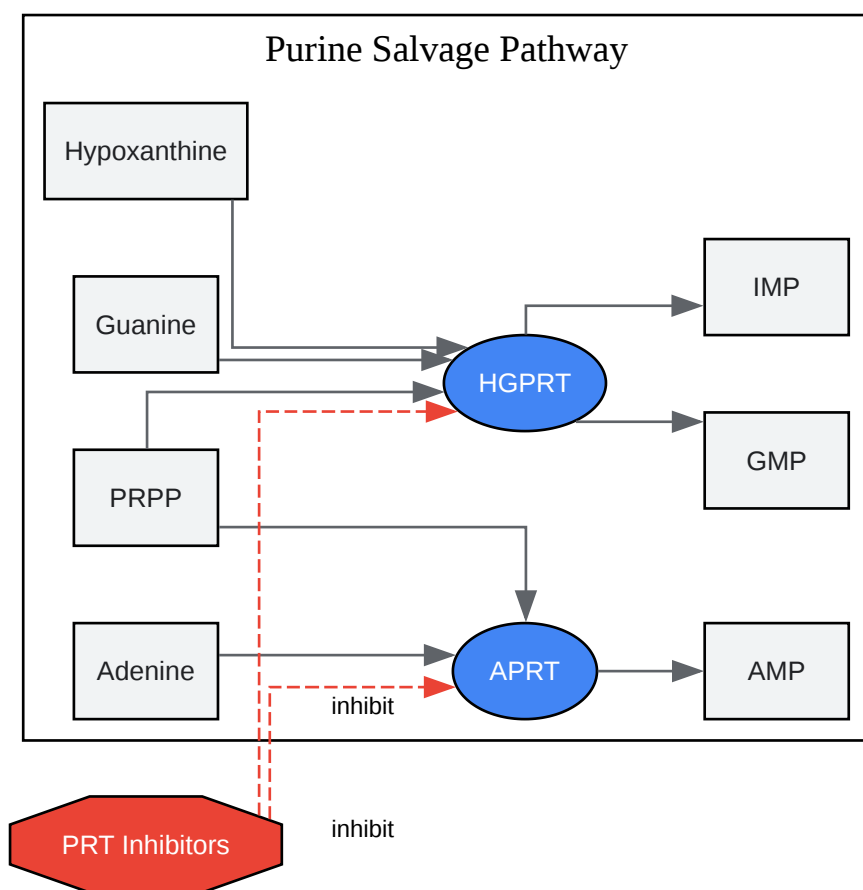
Purine metabolism is a critical cellular process for the synthesis of the building blocks of DNA and RNA.[1] This metabolism occurs via two main pathways: de novo synthesis and the salvage pathway.[1] The salvage pathway is an energy-efficient process that recycles pre-existing purine bases like adenine, guanine, and hypoxanthine to form the corresponding nucleotides.[1] Central to this pathway are the purine phosphoribosyltransferases (PRTs), a class of enzymes that catalyze the conversion of purine bases and 5-phosphoribosyl-1-pyrophosphate (PRPP) into purine mononucleotides.[2] The two major PRTs in humans are hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT).[1]

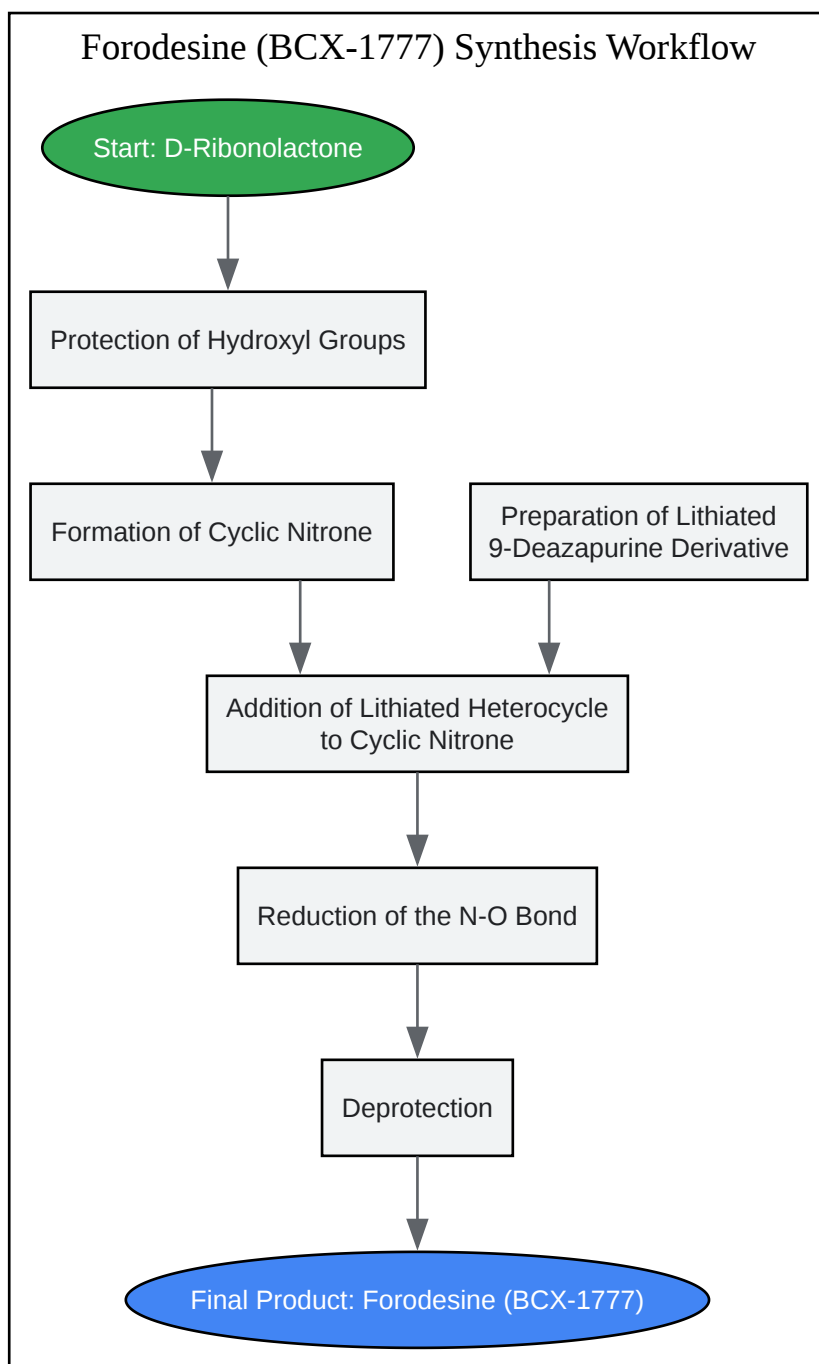
In many organisms, including parasitic protozoa and some bacteria, the de novo synthesis pathway is absent, making them entirely dependent on the purine salvage pathway for survival.[3][4] This dependency makes PRTs an attractive target for the development of novel therapeutics against infectious diseases.[3][4] Furthermore, the inhibition of human PRTs is being explored for the treatment of cancers and autoimmune disorders.[2][5]

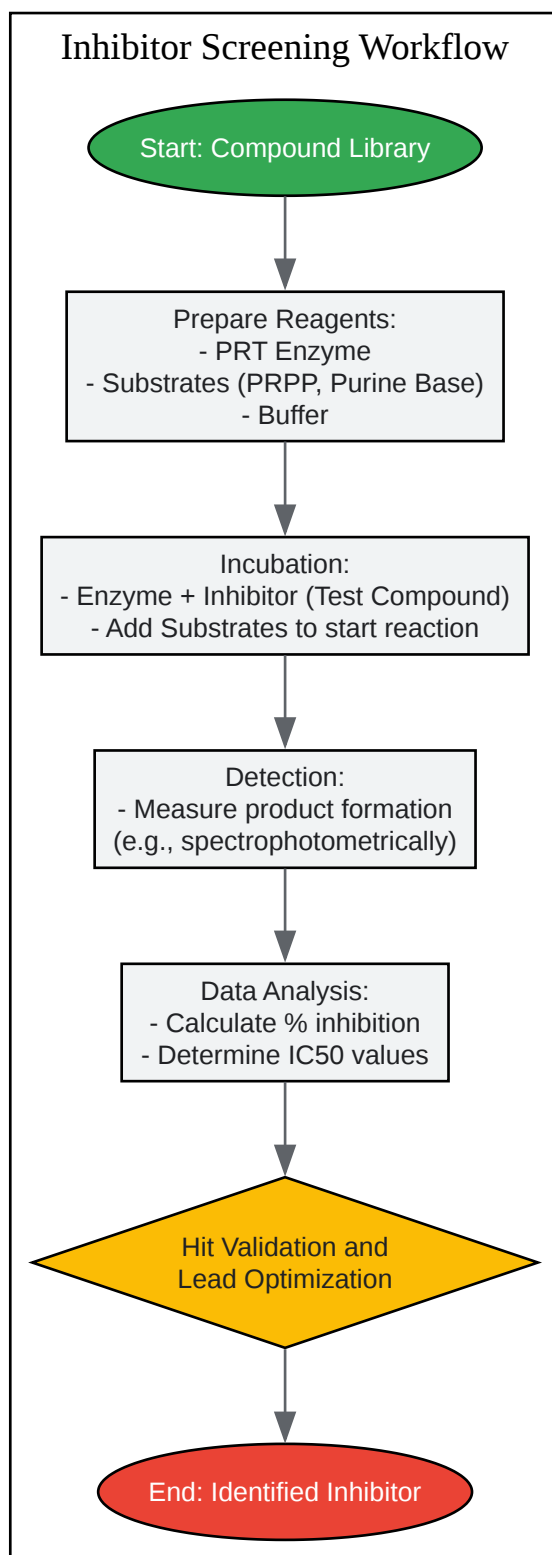
It is important to note that a specific inhibitor by the name "**Purine phosphoribosyltransferase-IN-1**" is not documented in publicly available scientific literature. Therefore, this guide will provide a comprehensive overview of the discovery and synthesis of inhibitors of the broader class of Purine Phosphoribosyltransferases, with a focus on well-characterized examples.

## The Purine Salvage Pathway and the Role of PRTs

The purine salvage pathway is a crucial metabolic route for the synthesis of purine nucleotides from the degradation products of RNA and DNA. The key enzymes, HGPRT and APRT, facilitate the conversion of hypoxanthine, guanine, and adenine into their respective mononucleotides, which can then be converted into the triphosphates required for nucleic acid synthesis. Inhibitors of PRTs block this pathway, leading to a depletion of the nucleotide pool and subsequent cell death, particularly in cells that are highly reliant on this pathway.







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